molecular formula C16H22N2O3 B10967175 1-acetyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

1-acetyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Cat. No.: B10967175
M. Wt: 290.36 g/mol
InChI Key: WKIJPHWCKUWCJU-UHFFFAOYSA-N
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Description

1-Acetyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C16H22N2O3. This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes a piperidine ring, an acetyl group, and a methoxy-methylphenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-acetyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, acetyl chloride, and 2-methoxy-5-methylphenylamine.

    Acetylation: The piperidine ring is acetylated using acetyl chloride in the presence of a base such as pyridine to form 1-acetylpiperidine.

    Amidation: The acetylated piperidine is then reacted with 2-methoxy-5-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Acetyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide (BBr3) or sodium hydride (NaH).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Acetyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-Acetyl-N-(2-methoxyphenyl)piperidine-4-carboxamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1-Acetyl-N-(2-methylphenyl)piperidine-4-carboxamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    1-Acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide: Contains a chlorine atom instead of a methoxy group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

1-acetyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C16H22N2O3/c1-11-4-5-15(21-3)14(10-11)17-16(20)13-6-8-18(9-7-13)12(2)19/h4-5,10,13H,6-9H2,1-3H3,(H,17,20)

InChI Key

WKIJPHWCKUWCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C

Origin of Product

United States

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